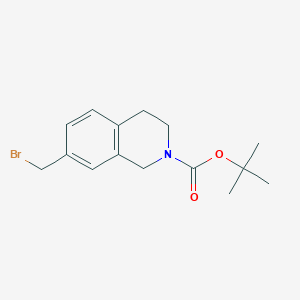![molecular formula C10H11ClF3N B6268934 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride CAS No. 1228879-24-0](/img/no-structure.png)
1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride is a synthetic compound with potential implications in various fields of research and industry. It is also known as TFMCA. The compound has a molecular weight of 237.65 .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique
Synthetic Methodologies and Structural Properties
Synthesis and Structural Insights Research on novel synthetic routes and structural properties of compounds with functionalities similar to trifluoromethyl groups and cyclopropanes provides foundational knowledge that could be applicable to "1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride." For instance, the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the versatility of chloral reactions with amines under various conditions, offering insights into potential synthetic pathways and structural conformations of related compounds (Issac & Tierney, 1996).
Environmental and Health Applications
PFAS Removal Technologies The study on amine-functionalized sorbents for efficient removal of persistent and mobile fluoro-organic chemicals from water supplies highlights the relevance of amine functionalities in environmental applications. This review critically analyzes the development and application of such sorbents, indicating the importance of electrostatic interactions, which could also be pertinent to the environmental applications of "this compound" (Ateia et al., 2019).
Chemical Reactivity and Applications
Oxidation Processes and Chemical Transformations Investigations into the oxidation of methylene groups activated by adjacent cyclopropanes offer valuable insights into the reactivity of such structures. This review systematizes available data concerning the oxidation of cyclopropane-containing hydrocarbons, elucidating general regularities that could inform the chemical reactivity and potential applications of "this compound" in synthetic organic chemistry (Sedenkova et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the use of 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride would depend on the results of ongoing research and development efforts . As a synthetic compound, it could have potential applications in various fields, but specific future directions are not available in the retrieved data .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves the reaction of 2-(trifluoromethyl)benzaldehyde with cyclopropanecarboxylic acid followed by reduction of the resulting cyclopropane carboxaldehyde to yield 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-(trifluoromethyl)benzaldehyde", "cyclopropanecarboxylic acid", "sodium borohydride", "1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-(trifluoromethyl)benzaldehyde with cyclopropanecarboxylic acid in the presence of a catalyst such as p-toluenesulfonic acid to yield 1-[2-(trifluoromethyl)phenyl]cyclopropane carboxaldehyde.", "Step 2: Reduction of 1-[2-(trifluoromethyl)phenyl]cyclopropane carboxaldehyde with sodium borohydride in the presence of a solvent such as ethanol to yield 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine.", "Step 3: Reaction of 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine with hydrochloric acid to form the hydrochloride salt." ] } | |
Numéro CAS |
1228879-24-0 |
Formule moléculaire |
C10H11ClF3N |
Poids moléculaire |
237.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



